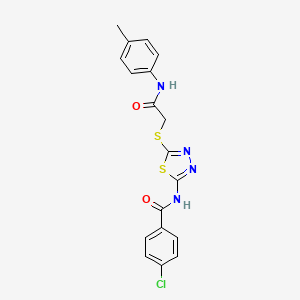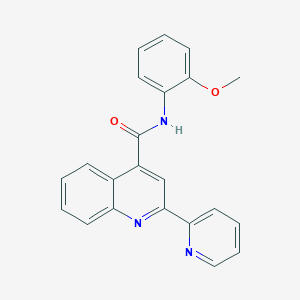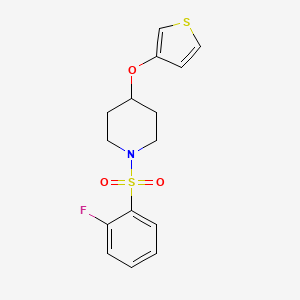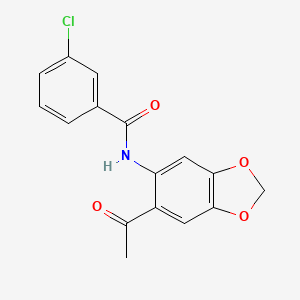
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone, also known as AZD8986, is a chemical compound that belongs to the class of azetidine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
作用机制
The mechanism of action of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the selective antagonism of the orexin-1 receptor. This receptor is mainly expressed in the hypothalamus and is involved in the regulation of various physiological processes. By blocking the activation of this receptor, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of neurotransmitters and hormones, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone can modulate the release of various neurotransmitters and hormones, including orexin, dopamine, and norepinephrine. This can lead to a reduction in appetite, an increase in energy expenditure, and an improvement in sleep quality. Additionally, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been shown to have a good safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
One of the main advantages of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its high selectivity for the orexin-1 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, the main limitation of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several potential future directions for research on (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. One area of interest is the development of more potent and selective orexin-1 receptor antagonists based on the structure of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone. Another potential direction is the investigation of the effects of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone on other physiological processes, such as pain perception and addiction. Additionally, clinical trials are needed to evaluate the safety and efficacy of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone in humans for the treatment of sleep disorders, obesity, and other related conditions.
In conclusion, (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its high selectivity for the orexin-1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to explore its full potential and to evaluate its safety and efficacy in humans.
合成方法
The synthesis of (2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone involves the reaction of 2-ethoxyphenylboronic acid and 3-(isobutylsulfonyl)azetidin-1-amine in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of 70%. The purity of the compound can be improved by recrystallization.
科学研究应用
(2-Ethoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have a potent and selective antagonistic effect on the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, appetite, and energy balance. This makes it a potential candidate for the treatment of sleep disorders, obesity, and other related conditions.
属性
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-4-21-15-8-6-5-7-14(15)16(18)17-9-13(10-17)22(19,20)11-12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWIVQGVWBALCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B3004116.png)
![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)





![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B3004126.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)
![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)


![5-[[Cyclooctyl(prop-2-enoyl)amino]methyl]thiophene-3-carboxamide](/img/structure/B3004133.png)
